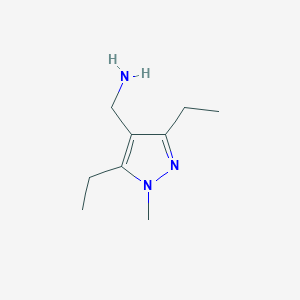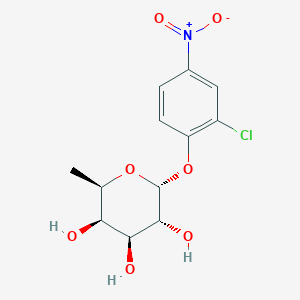
2-Chloro-4-nitrophenyl a-D-fucopyranoside
Overview
Description
2-Chloro-4-nitrophenyl a-D-fucopyranoside is a synthetic compound widely used in biochemical research. It serves as a substrate for the enzyme alpha-L-fucosidase, which hydrolyzes it to produce fucose and 2-chloro-4-nitrophenol . This compound is particularly useful in enzymatic assays to detect and quantify the activity of glycosidases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl a-D-fucopyranoside typically involves the glycosylation of 2-chloro-4-nitrophenol with a suitable fucosyl donor. The reaction is often catalyzed by a Lewis acid such as silver triflate or boron trifluoride etherate . The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenyl a-D-fucopyranoside primarily undergoes hydrolysis when exposed to alpha-L-fucosidase . This enzymatic reaction results in the cleavage of the glycosidic bond, producing fucose and 2-chloro-4-nitrophenol .
Common Reagents and Conditions
Enzymatic Hydrolysis: Alpha-L-fucosidase in a buffered aqueous solution at physiological pH.
Chemical Hydrolysis: Acidic or basic conditions can also hydrolyze the compound, but enzymatic methods are preferred for specificity.
Major Products
Scientific Research Applications
2-Chloro-4-nitrophenyl a-D-fucopyranoside is extensively used in:
Biochemistry: As a substrate to study the activity of alpha-L-fucosidase and other glycosidases.
Medical Diagnostics: In assays to measure enzyme activity in biological samples, which can be indicative of certain diseases.
Pharmaceutical Research: To screen for inhibitors of glycosidases, which are potential therapeutic agents.
Industrial Enzyme Production: For quality control and activity assays of commercially produced enzymes.
Mechanism of Action
The compound acts as a substrate for alpha-L-fucosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond between the fucose and the 2-chloro-4-nitrophenyl group . This reaction involves the formation of a covalent intermediate and subsequent release of the products . The molecular target is the active site of alpha-L-fucosidase, where the substrate binds and undergoes catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl alpha-L-fucopyranoside: A similar compound used for the same enzymatic assays.
2-Chloro-4-nitrophenyl alpha-D-maltotrioside: Used as a substrate for alpha-amylase assays.
2-Chloro-4-nitrophenyl alpha-D-glucopyranoside: Another glycosidase substrate.
Uniqueness
2-Chloro-4-nitrophenyl a-D-fucopyranoside is unique due to its specific use as a substrate for alpha-L-fucosidase, making it highly valuable for studying this particular enzyme . Its ability to produce a detectable product, 2-chloro-4-nitrophenol, upon hydrolysis adds to its utility in quantitative assays .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURSGHQPKUXLAD-AGHDUUASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


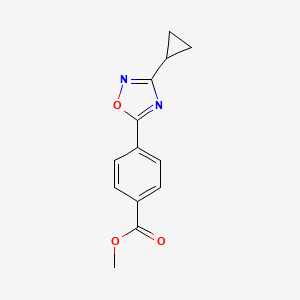
![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)

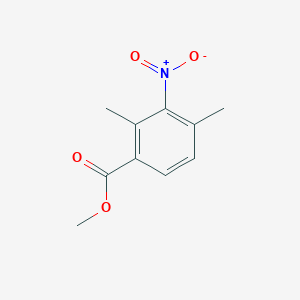

![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)
![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)

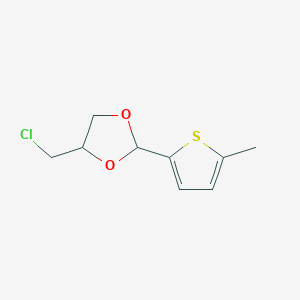


![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)
